molecular formula C19H21N3O2S2 B6940181 N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide

N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B6940181
M. Wt: 387.5 g/mol
InChI Key: BQPPFVVFKQNYHV-UHFFFAOYSA-N
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Description

N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a morpholine ring, which enhances its solubility and reactivity.

Properties

IUPAC Name

N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-13-2-5-17(26-13)16(22-6-8-24-9-7-22)11-20-19(23)14-3-4-15-18(10-14)25-12-21-15/h2-5,10,12,16H,6-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPPFVVFKQNYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Morpholine Ring: The morpholine moiety is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.

    Attachment of the Thiophene Ring: The thiophene ring is incorporated through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and benzothiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene and benzothiazole rings.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized morpholine derivatives.

Scientific Research Applications

N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine ring enhances solubility and bioavailability, allowing the compound to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Morpholine Derivatives: Compounds with morpholine rings but different core structures.

    Thiophene Derivatives: Compounds with thiophene rings but different functional groups.

Uniqueness

N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a benzothiazole core, a morpholine ring, and a thiophene substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

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